An In-depth Technical Guide to 2,4'-Dinitrobiphenyl
An In-depth Technical Guide to 2,4'-Dinitrobiphenyl
This technical guide provides a comprehensive overview of 2,4'-Dinitrobiphenyl, catering to researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for synthesis and analysis, and its biological activities, including relevant signaling pathways.
Chemical and Physical Properties
2,4'-Dinitrobiphenyl is an organic compound with the chemical formula C₁₂H₈N₂O₄[1]. It belongs to the class of dinitrobiphenyls, which are biphenyl derivatives substituted with two nitro groups.
Table 1: Physicochemical Properties of 2,4'-Dinitrobiphenyl
| Property | Value | Reference |
| CAS Number | 606-81-5 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |
| Molecular Weight | 244.209 g/mol | [1] |
| Melting Point | 93.5 °C | [2] |
| Boiling Point | 387.12 °C (estimate) | [2] |
| Density | 1.4740 g/cm³ (estimate) | [2] |
| LogP | 4.21640 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
This protocol describes the synthesis of the related isomer, 2,2'-dinitrobiphenyl, and can serve as a basis for the synthesis of 2,4'-dinitrobiphenyl by selecting the appropriate starting materials[3][4].
Materials:
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o-chloronitrobenzene (or 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene for the 2,4'- isomer)
-
Copper bronze
-
Sand
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Ethanol
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Norit (activated carbon)
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.
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Heat the mixture in an oil bath to 215–225 °C.
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Slowly add 200 g of copper bronze to the mixture over approximately 1.2 hours, maintaining the temperature at 215–225 °C with continuous stirring.
-
Continue heating and stirring for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form. Allow to cool and then break up the clumps in a mortar.
-
Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the mixture after each boiling step.
-
Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.
-
Recrystallize the product from hot ethanol after treating the solution with Norit to obtain pure, yellow crystals.
Note: The temperature should not exceed 240 °C to avoid the reduction of the nitro groups and the formation of carbazole[3].
Mutagenicity Assay (Ames Test)
This protocol is based on the methodology used to assess the mutagenic potential of 2,4-dinitrobiphenyl derivatives in Salmonella typhimurium TA98[5].
Materials:
-
Salmonella typhimurium strain TA98
-
S9 mix (from rat liver)
-
Test compound (2,4'-Dinitrobiphenyl)
-
Positive and negative controls
-
Top agar
-
Minimal glucose agar plates
Procedure:
-
Prepare different concentrations of the test compound.
-
In a test tube, mix 0.1 mL of an overnight culture of S. typhimurium TA98, the test compound at the desired concentration, and 0.5 mL of S9 mix (for metabolic activation) or buffer.
-
Pre-incubate the mixture at 37 °C for 20 minutes.
-
Add 2 mL of molten top agar (containing traces of histidine and biotin) to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37 °C for 48 hours.
-
Count the number of revertant colonies (his+ revertants).
-
The mutagenic activity is determined by the increase in the number of revertant colonies compared to the negative control.
Enzyme Inhibition Assay for LTC₄ Synthase and FLAP
This protocol describes how to assess the inhibitory activity of 2,4-dinitrobiphenyl-based compounds on leukotriene C₄ (LTC₄) synthase and 5-lipoxygenase-activating protein (FLAP)[6].
Materials:
-
HEK293 cells stably expressing human recombinant LTC₄S or 5-LOX and FLAP
-
Test compound (2,4'-Dinitrobiphenyl derivative)
-
Substrates for the enzymes (e.g., LTA₄ for LTC₄S)
-
Assay buffer
-
Detection reagents
LTC₄ Synthase Inhibition Assay:
-
Prepare microsomal fractions from HEK293 cells expressing LTC₄S.
-
Pre-incubate the microsomal preparation with the test compound or vehicle (DMSO) for a specified time at a specific temperature (e.g., 10 minutes at 37 °C).
-
Initiate the enzymatic reaction by adding the substrate (e.g., LTA₄).
-
After a defined incubation period, stop the reaction.
-
Quantify the product (LTC₄) using a suitable method, such as HPLC or an enzyme immunoassay.
-
Calculate the percentage of inhibition relative to the vehicle control.
FLAP Inhibition Assay (Cell-based):
-
Culture HEK293 cells stably expressing 5-LOX and FLAP.
-
Pre-incubate the cells with the test compound, a known inhibitor (e.g., MK886), or vehicle for 10 minutes at 37 °C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) for 10 minutes at 37 °C to induce the 5-LOX/FLAP interaction.
-
Fix and permeabilize the cells.
-
Use a proximity ligation assay (PLA) to visualize the in-situ interaction between 5-LOX and FLAP.
-
Analyze the PLA signals (fluorescent dots) using microscopy to quantify the inhibition of the interaction.
Biological Activity and Signaling Pathways
2,4'-Dinitrobiphenyl and its derivatives have been studied for their biological activities, particularly their mutagenicity and their role as inhibitors of key enzymes in inflammatory pathways.
Metabolic Activation and Mutagenicity
Studies have shown that 2,4-dinitrobiphenyl derivatives can be metabolically activated to mutagenic compounds. This activation is often mediated by liver enzymes, such as those present in the S9 fraction, which enhance their mutagenic potential in the Ames test[5]. The metabolic process can involve the reduction of the nitro groups to reactive intermediates that can then interact with DNA, leading to mutations.
Inhibition of the MAPEG Family Proteins
2,4-Dinitro-biphenyl-based compounds have been identified as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, specifically LTC₄ synthase and FLAP[6][7]. These proteins are involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of these pathways is a therapeutic strategy for inflammatory diseases.
References
- 1. 2,4'-DINITROBIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4'-Dinitrobiphenyl|lookchem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 5. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
